molecular formula C19H20N2O5S2 B3756917 N-(6-Methanesulfonyl-benzothiazol-2-yl)-4-(4-methoxy-phenoxy)-butyramide

N-(6-Methanesulfonyl-benzothiazol-2-yl)-4-(4-methoxy-phenoxy)-butyramide

Cat. No.: B3756917
M. Wt: 420.5 g/mol
InChI Key: PLXYEEKNNWATMP-UHFFFAOYSA-N
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Description

The compound N-(6-Methanesulfonyl-benzothiazol-2-yl)-4-(4-methoxy-phenoxy)-butyramide features a benzothiazole core substituted with a methanesulfonyl group at position 6. A butyramide linker connects the benzothiazole to a 4-methoxy-phenoxy moiety. The methanesulfonyl group may enhance metabolic stability and solubility, while the butyramide linkage and aromatic substituents could influence receptor binding or pharmacokinetics.

Properties

IUPAC Name

4-(4-methoxyphenoxy)-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O5S2/c1-25-13-5-7-14(8-6-13)26-11-3-4-18(22)21-19-20-16-10-9-15(28(2,23)24)12-17(16)27-19/h5-10,12H,3-4,11H2,1-2H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLXYEEKNNWATMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCCCC(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues of Benzothiazole and Benzimidazole Derivatives

Benzothiazole-Based Sulfonamides
  • N-(4-(Benzothiazole-2-yl)phenyl) Benzenesulfonamides (): Synthesized via condensation of 2-aminophenyl benzothiazoles with sulfonyl chlorides. These compounds share the benzothiazole core but differ in their sulfonamide substituents.
Benzimidazole Derivatives
  • N-(4-Benzyloxy-phenyl)-4-(1H-benzimidazole-2-sulfinyl)-butyramide (): Features a benzimidazole ring with a sulfinyl group and butyramide linkage. Benzimidazoles are structurally similar to benzothiazoles but differ in nitrogen positioning, which affects electronic properties and hydrogen-bonding capabilities. The target compound’s benzothiazole core may offer enhanced aromatic stacking interactions compared to benzimidazoles .
Key Structural Differences
Feature Target Compound Benzimidazole Analogues Benzothiazole Sulfonamides
Core Heterocycle Benzothiazole Benzimidazole Benzothiazole
Substituent at Position 6 Methanesulfonyl Sulfinyl Aryl sulfonamide
Linker Butyramide Butyramide Direct sulfonamide linkage
Aromatic Group 4-Methoxy-phenoxy Benzyloxy-phenyl Varied aryl groups

Butyramide-Containing Compounds

Antiulcer Agents
  • N-(4-Benzyloxy-phenyl)-4-(1H-benzimidazole-2-sulfinyl)-butyramide (): Demonstrated significant antiulcer activity. The butyramide group in both this compound and the target structure may enhance bioavailability or facilitate interactions with proton pumps or mucosal receptors .
Phospholipid Derivatives
  • MPB-PE (): Contains a 4-(p-maleimidophenyl)butyramide group.

Pharmacological and Physicochemical Properties

Methanesulfonyl vs. Sulfonamide/Sulfinyl Groups
  • Sulfonamides (e.g., ) may exhibit higher solubility due to hydrogen-bonding capacity, whereas methanesulfonyl groups could reduce polarity, enhancing membrane permeability.
Aromatic Substituents
  • The 4-methoxy-phenoxy group in the target compound provides moderate lipophilicity, balancing solubility and membrane penetration. This contrasts with benzyloxy () or halogenated aryl groups (), which may alter binding kinetics or toxicity profiles.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(6-Methanesulfonyl-benzothiazol-2-yl)-4-(4-methoxy-phenoxy)-butyramide
Reactant of Route 2
Reactant of Route 2
N-(6-Methanesulfonyl-benzothiazol-2-yl)-4-(4-methoxy-phenoxy)-butyramide

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